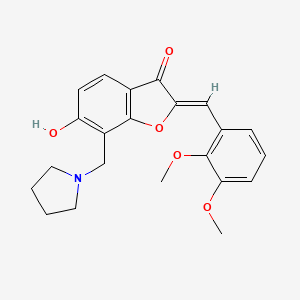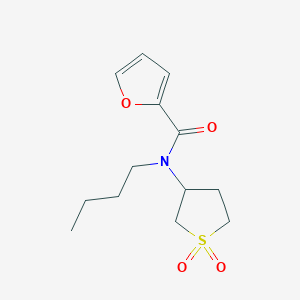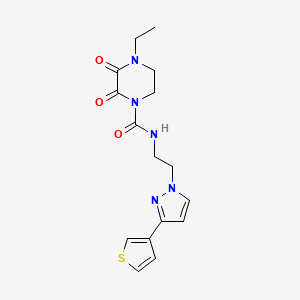![molecular formula C19H17N3O4S2 B2961002 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 892979-62-3](/img/structure/B2961002.png)
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O4S2 and its molecular weight is 415.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves multiple steps, typically starting with the construction of the benzothiophene core. Key reactions include nitration, acylation, and carbamoylation, often requiring anhydrous conditions and controlled temperatures to yield high purity.
Industrial Production Methods: On an industrial scale, the production is optimized for cost-effectiveness and yield. Advanced techniques like flow chemistry and catalytic processes might be employed to enhance efficiency and reduce waste. Specific reaction conditions include the use of industrial-grade solvents, catalysts, and large-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amines under specific conditions.
Reduction: Common reagents include palladium on carbon (Pd/C) with hydrogen gas, transforming the nitro group to an amine.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts such as Pd/C for hydrogenation reactions.
Major Products:
Depending on the specific reactions, products may include various derivatives with amine groups, modified benzothiophene rings, and substituted carbamoyl groups.
4. Scientific Research Applications: N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide finds extensive applications in:
Chemistry: Used as a precursor for complex organic syntheses and as a model compound for studying substitution reactions.
Biology: Explored for potential biological activities, including antimicrobial and anticancer properties due to its structural components.
Medicine: Investigated for its potential role as a pharmacophore in drug design, particularly targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials due to its unique reactivity.
5. Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions at the molecular level, particularly:
Molecular Targets: Potential binding to proteins and enzymes, influencing biological pathways.
Pathways Involved: Inhibition or activation of specific enzymes, disrupting metabolic processes or signaling pathways crucial for disease progression.
6. Comparison with Similar Compounds: Compared to other benzothiophene derivatives, this compound's unique combination of nitro and carbamoyl groups imparts distinctive reactivity and biological properties. Similar compounds include:
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzothiophen-2-yl)-benzamide
5-nitro-2-benzothiophene carboxylic acid derivatives These similar compounds may share some chemical reactions but differ in their applications and specific activity profiles.
Hope this gives you a robust foundation! Anything more specific you're curious about?
Propriétés
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-20-18(24)16-12-4-2-3-5-14(12)28-19(16)21-17(23)15-9-10-8-11(22(25)26)6-7-13(10)27-15/h6-9H,2-5H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPKNDRFOIQOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2960919.png)


![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2960923.png)
![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2960924.png)

![4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2960931.png)
![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/new.no-structure.jpg)
![Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2960934.png)


![3-(2-fluorophenyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide](/img/structure/B2960937.png)
![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)
